BenchChemオンラインストアへようこそ!

(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Medicinal Chemistry Structure–Activity Relationship Computational Chemistry

(5Z)-5-[(3-Bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one (molecular formula C₁₆H₁₁BrN₂OS, MW 359.2 g/mol) is a 5-arylidene-3-phenyl-2-thioxoimidazolidin-4-one derivative belonging to the thiohydantoin class. The compound features a (5Z)-configured 3-bromobenzylidene substituent at position 5, an N3-phenyl group, and a thioxo (C=S) group at position 2 of the imidazolidin-4-one ring.

Molecular Formula C16H11BrN2OS
Molecular Weight 359.2 g/mol
Cat. No. B14949747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Molecular FormulaC16H11BrN2OS
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)NC2=S
InChIInChI=1S/C16H11BrN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(21)18-14)13-7-2-1-3-8-13/h1-10H,(H,18,21)/b14-10-
InChIKeyAIAAGBKUKPRENQ-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-[(3-Bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one: Compound Identity, Scaffold Class, and Procurement Context


(5Z)-5-[(3-Bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one (molecular formula C₁₆H₁₁BrN₂OS, MW 359.2 g/mol) is a 5-arylidene-3-phenyl-2-thioxoimidazolidin-4-one derivative belonging to the thiohydantoin class [1]. The compound features a (5Z)-configured 3-bromobenzylidene substituent at position 5, an N3-phenyl group, and a thioxo (C=S) group at position 2 of the imidazolidin-4-one ring [2]. This scaffold has been explored as a privileged structure for proteasome inhibition, PTP1B inhibition, and anticancer activity across multiple independent research programs [3]. The compound is commercially available from multiple chemical vendors at purities typically ≥95% (HPLC), with the 3-bromo positional isomer representing a distinct procurement option relative to the more widely catalogued 4-bromo and unsubstituted benzylidene analogs .

Why 5-Arylidene-3-phenyl-2-thioxoimidazolidin-4-ones Cannot Be Interchanged: (5Z)-5-[(3-Bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one Procurement Rationale


Within the 5-arylidene-2-thioxoimidazolidin-4-one chemotype, the position and electronic nature of the arylidene substituent critically govern target binding, as demonstrated by structure–activity relationship (SAR) studies across proteasome, perforin, and PTP1B inhibitor programs [1]. The 3-bromo (meta) substitution on the benzylidene ring creates a fundamentally different electrostatic potential surface, dipole moment vector, and steric profile compared to the 4-bromo (para) isomer, the unsubstituted benzylidene analog, or the 2,4-imidazolidinedione variant [2]. QSAR models developed on 5-arylidene-2-thioxoimidazolidin-4-ones confirm that aromatic substituent electronic parameters (Hammett σ) and hydrophobic contributions are key descriptors governing inhibitory potency, meaning that a procurement decision between the 3-bromo and 4-bromo positional isomers is not a trivial substitution but a determinant of assay outcome [3]. Furthermore, the N3-phenyl group is essential for maintaining the Z-configuration and crystal packing interactions verified by single-crystal XRD, and its removal (as in N3-unsubstituted analogs) alters both conformational stability and target engagement profiles [4].

(5Z)-5-[(3-Bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one: Comparator-Anchored Quantitative Differentiation Evidence


Meta-Bromo vs. Para-Bromo Positional Isomer Effect on Electronic Properties and Predicted Target Affinity

The 3-bromo (meta) substituent on the benzylidene ring of the target compound exerts a Hammett substituent constant of σₘ = 0.39, whereas the corresponding 4-bromo (para) isomer has σₚ = 0.23, representing a ~70% greater electron-withdrawing inductive effect at the meta position [1]. This differential electronic effect directly impacts the electrophilicity of the exocyclic C5=C bond and the hydrogen-bond acceptor capacity of the C2=S moiety, both critical pharmacophoric elements for proteasome and PTP1B target engagement [2]. QSAR models developed by Song et al. (2017) on a 5-arylidene-2-thioxoimidazolidin-4-one series identified aromatic ring electronic descriptors (including partial atomic charges) as among the top-ranking parameters (R² = 0.82 for the heuristic model, R² = 0.92 for the gene expression programming model) governing perforin inhibitory potency [3].

Medicinal Chemistry Structure–Activity Relationship Computational Chemistry

Z-Configuration Stability and Crystal Packing: Single-Crystal XRD Validation of the 3-Phenyl-2-thioxoimidazolidin-4-one Scaffold

The 3-phenyl-2-thioxoimidazolidin-4-one scaffold has been definitively characterized by single-crystal X-ray diffraction (XRD), with three derivatives (5a–c) crystallizing in the monoclinic system with space groups C2/c, P2₁/n, and P2₁/m respectively [1]. All three compounds adopt the thermodynamically more stable Z-configuration with respect to the exocyclic C5=C bond, which orients the arylidene substituent on the same side as the C4 carbonyl oxygen [1]. This Z-configuration is consistent with the 5-arylidene-2-thioxo-4-imidazolidinone series reported by Ottanà et al. (2019), where XRD analysis of compound 7g unambiguously confirmed the Z-geometry [2]. In contrast, the structurally related 5-(3-bromobenzylidene)-2,4-imidazolidinedione (dione analog, lacking the 2-thioxo group and N3-phenyl) adopts different hydrogen-bonding networks and crystal packing, which can affect solubility, melting point, and formulation behavior [3].

Structural Chemistry Crystallography Conformational Analysis

Proteasome and Immunoproteasome Inhibitory Activity: Class-Level Ki Values in the Low Micromolar Range

The 2-thioxoimidazolidin-4-one scaffold, of which the target compound is a direct derivative, has been validated as a novel noncovalent proteasome and immunoproteasome inhibitor chemotype by Maccari et al. (2018) [1]. In this study, a panel of 5-arylidene-2-thioxoimidazolidin-4-one derivatives demonstrated Ki values in the low micromolar range against the chymotrypsin-like activities of the constitutive proteasome (β5c subunit) and immunoproteasome (β5i and β1i subunits) [1]. Docking studies revealed a unique binding mode within the catalytic site of immunoproteasome proteolytic subunits, distinct from covalent inhibitors such as bortezomib and carfilzomib [1]. The noncovalent mechanism of action is structurally dependent on the 5-arylidene substitution pattern, with aromatic substituents occupying a hydrophobic pocket adjacent to the catalytic threonine residue [2]. Note: the specific Ki value for (5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has not been individually reported in the published literature; data are class-level inference based on the established 5-arylidene-2-thioxoimidazolidin-4-one pharmacophore.

Proteasome Inhibition Hematological Malignancies Immunoproteasome

PTP1B Allosteric Inhibition: Non-Competitive Mechanism at Low Micromolar IC₅₀ Established for the 3-Aryl-5-arylidene-2-thioxo-4-imidazolidinone Series

The 3-aryl-5-arylidene-2-thioxo-4-imidazolidinone chemotype, which encompasses the target compound, was designed and evaluated as a novel class of non-carboxylate, non-competitive PTP1B allosteric inhibitors by Ottanà et al. (2019) [1]. Compounds in series 7 (7a–w) demonstrated in vitro inhibitory activity against recombinant human PTP1B at low micromolar concentrations, with kinetic studies confirming a reversible, non-competitive mechanism [1]. Cellular assays in human liver HepG2 cells demonstrated that a representative compound (7e) acts as a potent insulin-sensitizing agent [1]. Molecular docking experiments suggested that these inhibitors occupy an allosteric binding site distinct from the catalytic P-loop, with the 5-arylidene moiety engaging a lipophilic cavity and the N3-aryl group providing additional hydrophobic contacts [2]. The 3-bromo substitution on the 5-benzylidene ring (as in the target compound) is expected to modulate the fit within this allosteric lipophilic pocket relative to other halogen or hydrogen substituents [2].

PTP1B Inhibition Type 2 Diabetes Allosteric Modulation

Cytotoxic Activity Against Breast and Colon Carcinoma: Class-Level IC₅₀ from 5-Arylidene-3-phenyl-2-thioxoimidazolidin-4-one Derivatives

A thesis study evaluating 5-arylidine-3-phenyl-2-thioxoimidazolidin-4-ones (2a–c) and their 2-hydrazino derivatives (5a–c) reported that compound 5c displayed the most potent cytotoxic activity against breast carcinoma with IC₅₀ = 3.3 µg/mL and against colon carcinoma with IC₅₀ = 4.73 µg/mL [1]. While the specific arylidene substituents of compounds 2a–c and 5a–c were not fully resolved in the accessible abstract, the synthetic route started from 3-phenyl-2-thioxoimidazolidin-4-one (1) condensed with different aldehydes via Knoevenagel reaction—the same synthetic strategy applicable to the target compound [1]. Separately, Elhady et al. (2018) reported that a related 2-thioxoimidazolidin-4-one derivative (compound 5, bearing a 4-bromophenyl-ethylideneamino substituent) exhibited IC₅₀ = 3.98 µg/mL against the MCF-7 breast cancer cell line, while compound 14 showed IC₅₀ = 2.33 µg/mL against HepG-2 [2]. These class-level data establish a cytotoxicity baseline for 5-substituted-2-thioxoimidazolidin-4-ones in the low µg/mL range against cancer cell lines.

Anticancer Activity Cytotoxicity Breast Carcinoma

Molecular Docking with Estrogen Receptor (3ERT): Computational Binding Scores and ADME Property Predictions for 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives

Vanitha et al. (2021) performed molecular docking studies on three 3-phenyl-2-thioxoimidazolidin-4-one derivatives (5a–c) against the estrogen receptor (PDB ID: 3ERT) using Schrödinger software, revealing notable binding interactions driven by hydrogen bonding with key active-site residues and hydrophobic contacts with the arylidene substituent [1]. In parallel, ADME property predictions indicated that these compounds possess drug-like physicochemical profiles with acceptable Lipinski compliance [1]. Density Functional Theory (DFT) calculations provided electronic parameters including HOMO–LUMO energy gaps ranging from approximately 3.5 to 4.2 eV for the series, with the energy gap being modulated by the nature of the 5-arylidene substituent [1]. Hirshfeld surface analysis quantified the relative contributions of H···H, C···H, S···H, and O···H intermolecular contacts to crystal packing, demonstrating that the arylidene substituent significantly influences the fingerprint plot distribution [1]. The presence of a bromine atom (as in the target compound) would introduce additional Br···H and Br···π interactions absent in non-halogenated analogs, with predictable effects on crystal lattice energy and solubility.

Molecular Docking Estrogen Receptor In Silico ADME

Optimal Research and Industrial Application Scenarios for (5Z)-5-[(3-Bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one Based on Quantitative Evidence


Proteasome/Immunoproteasome Inhibitor Screening and SAR Expansion in Hematological Malignancy Programs

The validated proteasome and immunoproteasome inhibitory activity of the 2-thioxoimidazolidin-4-one scaffold (Ki values in the low micromolar range against β5c, β5i, and β1i subunits) positions the target compound as a structurally distinct, noncovalent screening candidate for hematological malignancy drug discovery [1]. The 3-bromobenzylidene group represents an underexplored substituent within this chemotype that can probe the hydrophobic S1 pocket adjacent to the catalytic threonine, with the meta-bromo electronic profile (σₘ = 0.39) predicted to alter binding kinetics relative to para-substituted or unsubstituted analogs [2]. The noncovalent mechanism avoids the drawbacks of irreversible proteasome inhibitors, making this compound particularly suitable for programs seeking reversible target engagement [1].

Allosteric PTP1B Inhibitor Development for Type 2 Diabetes and Obesity Research

The non-competitive, allosteric PTP1B inhibition mechanism confirmed for the 3-aryl-5-arylidene-2-thioxo-4-imidazolidinone series (low micromolar IC₅₀, reversible binding) supports the use of the target compound as a starting point for antidiabetic drug discovery [1]. The 3-bromo substituent on the 5-benzylidene ring is predicted to modulate occupancy of the allosteric lipophilic cavity, potentially altering both potency and PTP subtype selectivity relative to other halogen variants. Researchers developing insulin-sensitizing agents that circumvent the selectivity challenges of catalytic-site-directed PTP1B inhibitors should prioritize the 3-bromo positional isomer as a distinct SAR probe [1].

Estrogen Receptor (ER)-Targeted Anticancer Screening Leveraging Validated Docking Models

Computational docking studies have established that 3-phenyl-2-thioxoimidazolidin-4-one derivatives engage the estrogen receptor (3ERT) binding pocket with favorable Glide scores, providing a rational basis for ER-targeted anticancer screening [1]. The 3-bromobenzylidene variant introduces a polarizable bromine atom capable of forming halogen bonds and enhanced van der Waals contacts within the ER ligand-binding domain, which are absent in non-halogenated analogs. The predicted drug-like ADME profile supports progression to in vitro ER-binding assays and cell-based ER-responsive reporter gene assays [1].

Chemical Biology Tool Compound for Probing Halogen Bonding Contributions to Protein–Ligand Interactions

The defined structural features of the target compound—a single bromine atom at the meta position of the 5-benzylidene ring on a rigid, Z-configured scaffold validated by single-crystal XRD—make it an ideal tool compound for systematic studies of halogen bonding in protein–ligand recognition [1]. The 3-bromo substituent can act as a halogen bond donor (C–Br···O=C interactions with backbone carbonyls), a capability that differs fundamentally from the 4-bromo isomer due to altered directionality of the C–Br bond vector relative to the scaffold core. Researchers investigating the thermodynamic contributions of halogen bonding to binding free energy can use the 3-bromo vs. 4-bromo pair as an isomeric probe set to deconvolute electronic from steric effects [2].

Quote Request

Request a Quote for (5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.